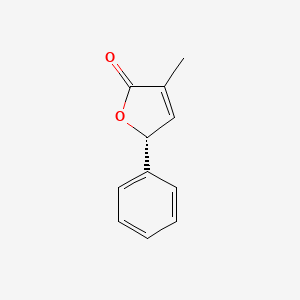

(5R)-3-Methyl-5-phenylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

504432-48-8 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2R)-4-methyl-2-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C11H10O2/c1-8-7-10(13-11(8)12)9-5-3-2-4-6-9/h2-7,10H,1H3/t10-/m1/s1 |

InChI Key |

CLEHNEQZYAGENE-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(OC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Insights and Chemical Transformations of 5r 3 Methyl 5 Phenylfuran 2 5h One

Reactivity of the Unsaturated γ-Lactone Ring

The unsaturated γ-lactone core is the primary site of reactivity in (5R)-3-Methyl-5-phenylfuran-2(5H)-one. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system that is amenable to both nucleophilic and, to a lesser extent, electrophilic reagents.

The most prominent reaction pathway for α,β-unsaturated lactones is conjugate nucleophilic addition, also known as the Michael addition. researchgate.net The electrophilic character of the C4 position makes it a prime target for a wide array of soft nucleophiles. This reactivity is a cornerstone for constructing more complex molecular architectures. For instance, the reaction of furanone derivatives with thiolates or enolates proceeds via a 1,4-conjugate addition mechanism. researchgate.net

In a related context, cascade reactions initiated by nucleophilic attack have been developed for similar 5-alkylidenefuran-2(5H)-ones. These sequences, often involving a thia-Michael addition followed by intramolecular aldol (B89426) and oxa-Michael reactions, allow for the rapid construction of polycyclic systems containing γ-lactone, tetrahydrofuran, and tetrahydrothiophene (B86538) rings. nih.gov While the endocyclic double bond of this compound makes it a Michael acceptor, it can also undergo nucleophilic attack directly at the carbonyl carbon, leading to ring-opening, or at the C5 position, resulting in substitution, particularly if a suitable leaving group is present.

The table below summarizes potential nucleophilic addition reactions.

| Nucleophile Type | Reagent Example | Reaction Type | Expected Product |

| Thiolates | Sodium thiophenoxide | Michael Addition | 4-(Phenylthio)-3-methyl-5-phenyldihydrofuran-2(5H)-one |

| Enolates | Lithium enolate of acetone | Michael Addition | 4-(2-Oxopropyl)-3-methyl-5-phenyldihydrofuran-2(5H)-one |

| Amines | Diethylamine | Michael Addition | 4-(Diethylamino)-3-methyl-5-phenyldihydrofuran-2(5H)-one |

| Organocuprates | Lithium diphenylcuprate | Michael Addition | 3-Methyl-4,5-diphenyldihydrofuran-2(5H)-one |

This table presents hypothetical reactions based on the known reactivity of α,β-unsaturated lactones.

The electron-deficient nature of the double bond in the γ-lactone ring generally makes it unreactive toward electrophiles. The adjacent electron-withdrawing carbonyl group deactivates the alkene system against typical electrophilic attack (e.g., halogenation, hydrohalogenation). byjus.com Instead, electrophilic aromatic substitution on the C5-phenyl ring is the more favorable pathway. masterorganicchemistry.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed by the lactone moiety, which acts as a deactivating, meta-directing group due to its electron-withdrawing inductive effect.

The table below contrasts the expected reactivity of the molecule's different moieties towards electrophiles.

| Reaction | Reagent | Target Moiety | Reactivity | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | Phenyl Ring | Favorable | (5R)-3-Methyl-5-(3-nitrophenyl)furan-2(5H)-one |

| Bromination | Br₂ / FeBr₃ | Phenyl Ring | Favorable | (5R)-3-Methyl-5-(3-bromophenyl)furan-2(5H)-one |

| Bromination | Br₂ in CCl₄ | Lactone Ring (C=C) | Unfavorable | No reaction expected |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Phenyl Ring | Favorable | (5R)-5-(3-Acetylphenyl)-3-methylfuran-2(5H)-one |

Ring-Opening and Rearrangement Processes

The ester linkage within the lactone ring is susceptible to cleavage under various conditions, leading to ring-opened products. This process can be catalyzed by acid or base, or induced by strong nucleophiles. google.comcdnsciencepub.com Basic hydrolysis (saponification) readily opens the ring to form the corresponding γ-hydroxy carboxylate salt. Acid-catalyzed hydrolysis yields the γ-hydroxy carboxylic acid, which may exist in equilibrium with the starting lactone. Aminolysis, using primary or secondary amines, results in the formation of γ-hydroxy amides, which are valuable synthetic intermediates. cdnsciencepub.com

These ring-opening reactions are fundamental transformations of γ-butyrolactones and are often the initial step in more complex synthetic sequences or in the mechanism of their degradation. icm.edu.pl

| Condition | Reagent | Product Type |

| Basic Hydrolysis | Aqueous NaOH | γ-Hydroxy Carboxylate |

| Acidic Hydrolysis | Aqueous H₂SO₄ | γ-Hydroxy Carboxylic Acid |

| Aminolysis | Methylamine (CH₃NH₂) | γ-Hydroxy N-methylamide |

| Transesterification | Sodium methoxide (B1231860) in Methanol | Methyl γ-Hydroxy Ester |

Furanones can serve as precursors for other heterocyclic systems through ring-transformation reactions. These processes typically involve a nucleophilic attack leading to ring-opening, followed by an intramolecular cyclization that incorporates atoms from the attacking nucleophile to form a new ring. nih.gov For example, the reaction of furanones with binucleophiles like hydrazine (B178648) or substituted hydrazines can lead to the formation of six-membered nitrogen-containing heterocycles such as pyridazinones. Similarly, reaction with 2-(aminomethyl)aniline (B1197330) has been shown to convert furanones into pyrrolo[1,2-a]quinazolines. mdpi.com Such transformations are powerful tools for scaffold hopping in medicinal chemistry, allowing for the conversion of the furanone core into diverse heterocyclic structures.

| Binucleophile | Resulting Heterocycle |

| Hydrazine (H₂NNH₂) | Dihydropyridazinone |

| Phenylhydrazine | N-Phenyl-dihydropyridazinone |

| Hydroxylamine (NH₂OH) | Dihydrooxazinone |

| Urea (H₂NCONH₂) | Dihydropyrimidinone |

Photochemical Reactivity of Furanone Derivatives

The conjugated system of 2(5H)-furanones makes them amenable to various photochemical transformations. tandfonline.com Two key reactions for this class of compounds are [2+2] photocycloadditions and the di-π-methane rearrangement. In a [2+2] photocycloaddition, the furanone double bond reacts with an alkene upon UV irradiation to form a cyclobutane (B1203170) ring, a synthetically useful transformation for building complex polycyclic structures.

The di-π-methane rearrangement is another characteristic photochemical process for systems containing two π systems separated by a single sp³-hybridized carbon. Although the specific substrate this compound does not fit this structural pattern perfectly, related furanones with appropriate substitution patterns are known to undergo such rearrangements to form cyclopropyl-fused systems. tandfonline.com Furthermore, photochemical sensitization can promote the addition of radicals, generated from species like secondary alcohols, across the electron-deficient double bond of the furanone ring. jcu.edu.au

| Reaction Type | Reactant Partner | Key Intermediate/Process | Product Class |

| [2+2] Photocycloaddition | Ethylene | Diradical | Cyclobutane-fused lactone |

| Di-π-Methane Rearrangement | (Requires specific substitution) | Diradical cyclization | Vinylcyclopropane derivative |

| Radical Addition | Isopropanol / Acetone (sensitizer) | Radical attack on C4 | 4-Alkyl substituted dihydrofuranone |

Transition Metal-Catalyzed Reactions

Transition metal catalysts can engage with the furanone scaffold in several ways, primarily by acting on the carbon-carbon double bond. rsc.org Catalytic hydrogenation is a common transformation. Using catalysts such as palladium on carbon (Pd/C) or Raney nickel (Raney-Ni) with hydrogen gas, the double bond can be selectively reduced to yield the corresponding saturated γ-lactone, (3R,5R)-3-methyl-5-phenyldihydrofuran-2(5H)-one. Under harsher conditions, the phenyl ring can also be hydrogenated.

Ruthenium nanoparticle catalysts have been shown to be effective for the regioselective hydrogenation of related unsaturated lactones. nih.gov Furthermore, palladium-catalyzed reactions are widely used in the synthesis of γ-lactones and lactams, indicating the compatibility of this ring system with transition metal catalysis. acs.org While the specific substrate lacks a leaving group for typical cross-coupling reactions, derivatization could open pathways for reactions like Heck or Suzuki couplings to further functionalize the furanone ring.

| Catalyst System | Reaction Type | Transformation |

| H₂, Pd/C | Catalytic Hydrogenation | Reduction of C=C double bond |

| H₂, Rh/C | Catalytic Hydrogenation | Reduction of phenyl ring and C=C double bond |

| Ru Nanoparticles | Catalytic Hydrogenation | Selective reduction of C=C double bond |

| AuCl₃ / Hg(II) | Hydroalkoxylation (in synthesis) | Used in the cyclization to form γ-butyrolactones from precursors organic-chemistry.org |

Condensation Reactions of this compound

The butenolide scaffold, of which this compound is a key example, represents a versatile platform for various chemical transformations. Among these, condensation reactions are of significant interest for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. While specific research on the condensation reactions of this compound is not extensively documented, the reactivity of the broader class of 2(5H)-furanones in such transformations provides valuable mechanistic insights. These reactions typically involve the activation of the C-3 methyl group or the γ-position (C-5) of the butenolide ring, leading to aldol-type or Knoevenagel-type products.

The reactivity of the butenolide ring in condensation reactions is influenced by the nature of the substituents and the reaction conditions. The presence of an α,β-unsaturated lactone system allows for vinylogous reactivity, where the enolate can be formed at the γ-position. This is a common pathway in reactions such as the vinylogous Mukaiyama aldol reaction. acs.orgnih.gov Alternatively, the methyl group at the C-3 position can be deprotonated under suitable basic conditions to act as a nucleophile.

Knoevenagel Condensation Analogs

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com In the context of butenolides, this can be envisioned as the reaction of an activated butenolide with an aldehyde or ketone. While direct examples with this compound are scarce, related transformations have been reported for similar heterocyclic systems. For instance, the condensation of various aldehydes with active methylene (B1212753) compounds is a widely used method for C-C bond formation. nih.gov

The general mechanism for a Knoevenagel-type condensation involving a butenolide would likely proceed through the formation of an enolate under basic catalysis, which then attacks the carbonyl carbon of an aldehyde. Subsequent elimination of a water molecule would yield an α,β-unsaturated product. The choice of base is critical to facilitate deprotonation without promoting self-condensation of the carbonyl partner. wikipedia.org

Aldol-Type Condensations

Aldol and related vinylogous aldol reactions are powerful tools for the stereoselective construction of carbon-carbon bonds. masterorganicchemistry.comijnrd.org In the case of 2(5H)-furanone derivatives, both direct vinylogous aldol reactions and Mukaiyama-type aldol reactions of corresponding silyloxyfurans have been extensively studied. acs.orgnih.gov These reactions typically afford γ-substituted butenolides.

For a substrate like this compound, a direct vinylogous aldol reaction would involve the deprotonation at the γ-position to form a dienolate, which would then react with an aldehyde. The stereochemical outcome of such a reaction would be of significant interest, given the existing chiral center at C-5. Asymmetric aldol reactions of furanone derivatives have been achieved with high diastereoselectivity and enantioselectivity using chiral catalysts. acs.org

The table below summarizes representative condensation reactions of analogous butenolide structures, providing insight into the potential reactivity of this compound.

| Butenolide Substrate | Reaction Type | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2(5H)-Furanone | Vinylogous Aldol Reaction | Various Aromatic Aldehydes | Cinchona alkaloid derived thiourea (B124793) or Squaramide | γ-Substituted Butenolides | Variable | acs.org |

| 2-(Trimethylsilyloxy)furan | Vinylogous Mukaiyama Aldol Reaction | Achiral Aldehyde | Titanium Catalyst with (R)-1,1'-Binaphthol | γ-Butenolide | High ee | nih.gov |

| Dihalofuranones | Asymmetric Vinylogous Aldol Reaction | Aldehydes | Chiral Guanidine-based Catalyst | γ-Substituted Dihalobutenolides | Not Specified | nih.gov |

Comprehensive Stereochemical Analysis of 5r 3 Methyl 5 Phenylfuran 2 5h One and Analogues

Determination of Absolute and Relative Configuration

The definitive determination of the absolute and relative configuration of chiral molecules like (5R)-3-Methyl-5-phenylfuran-2(5H)-one and its analogues relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. nih.gov For instance, the absolute configuration of the C-5 carbon in stereoisomerically pure 5-bornyloxy-2(5H)-furanone was established as (S) using this method. nih.gov This technique provides precise information on bond lengths, angles, and the spatial arrangement of all atoms, thereby confirming both the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the stereochemistry of butenolides in solution. nih.gov

Proton NMR (¹H NMR): Chemical shifts and coupling constants can provide valuable information about the relative configuration of substituents. Diastereotopic protons, for example, will exhibit different chemical shifts, indicating the presence of diastereomers.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, are particularly useful for determining the proximity of protons in space. By observing correlations between protons that are close to each other, the relative stereochemistry of a molecule can be deduced. This is especially effective in rigid or cyclic systems.

Chiral Solvating Agents (CSAs): The use of chiral solvating agents, such as Pirkle's reagent, in NMR spectroscopy can be employed to determine the absolute configuration of butenolides. nih.gov The CSA forms diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts in the NMR spectrum. nih.gov A model has been proposed that allows for the confirmation of the absolute configuration based on these shifts. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

Below is a table summarizing the application of these techniques:

| Technique | Information Provided | Application Example |

| X-ray Crystallography | Absolute and relative configuration in the solid state. | Determination of the (S)-configuration of 5-bornyloxy-2(5H)-furanone. nih.gov |

| NMR Spectroscopy | Relative configuration in solution. | Using NOE to establish spatial relationships between protons. |

| NMR with Chiral Solvating Agents | Absolute configuration in solution. | Application of Pirkle's reagent to determine the absolute configuration of annonaceous butenolides. nih.gov |

Chiral Separation and Purity Assessment Techniques

The separation of enantiomers and the determination of enantiomeric purity are crucial for studying the distinct properties of each stereoisomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most widely used techniques for this purpose. phenomenex.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and powerful tool for separating enantiomers. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) and amylose (B160209) derivatives are among the most broadly applicable for a wide range of chiral compounds. sigmaaldrich.comresearchgate.net

Macrocyclic Glycopeptide CSPs: These stationary phases, such as those based on vancomycin (B549263) and teicoplanin, offer broad applicability and can be used in various mobile phase modes, including normal phase, reversed phase, and polar organic mode. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation and can influence the enantioselective interactions between the analyte and the CSP. sigmaaldrich.com

Chiral Gas Chromatography (GC): For volatile and semi-volatile compounds, chiral GC is a highly selective and sensitive technique for determining enantiomeric composition. chromatographyonline.com

Cyclodextrin-based CSPs: Derivatized cyclodextrins are commonly used as chiral selectors in GC stationary phases. chromatographyonline.comgcms.cz The formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to their separation. azom.com

The following table outlines common chiral separation techniques:

| Technique | Chiral Stationary Phase (CSP) Type | Common Applications |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose) | Broad range of chiral compounds. sigmaaldrich.comresearchgate.net |

| Macrocyclic glycopeptides (e.g., vancomycin) | Polar and non-polar chiral molecules. sigmaaldrich.com | |

| Chiral GC | Derivatized cyclodextrins | Volatile and semi-volatile enantiomers. chromatographyonline.comgcms.cz |

The enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) is a measure of the purity of a chiral sample and can be determined from the relative peak areas in the chromatogram.

Influence of Chiral Auxiliary and Catalyst on Stereoselectivity

The stereoselective synthesis of this compound and its analogues often employs chiral auxiliaries or catalysts to control the formation of the desired stereoisomer. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The iron chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has been shown to exert powerful stereochemical control in a variety of carbon-carbon bond-forming reactions. iupac.org The steric and electronic properties of the auxiliary guide the approach of reagents, leading to high diastereoselectivity. iupac.org

Chiral Catalysts: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. acs.org This approach is often more efficient than the use of stoichiometric chiral auxiliaries.

Metal-based Catalysts: Chiral metal complexes, such as those involving copper, rhodium, iridium, and ruthenium, are widely used in asymmetric synthesis. acs.orgnih.gov For example, the enantioselective hydrogenation of α-ketoglutaric acid esters to produce chiral alkyl 5-oxo-tetrahydrofuran-2-carboxylates has been achieved with high enantiomeric excess using cinchona-modified platinum catalysts. rsc.org

Organocatalysts: Chiral organic molecules can also act as catalysts in asymmetric reactions. nih.gov For instance, chiral imidazolidinones have been used to catalyze the Mukaiyama–Michael reaction of silyloxy furans to α,β-unsaturated aldehydes, providing access to highly functionalized, enantiomerically enriched butenolides. nih.gov

Lewis Acid Catalysts: Chiral Lewis acids can activate substrates and control the stereochemistry of reactions. The combination of B(C₆F₅)₃ with a chiral Lewis acid co-catalyst has been shown to be effective in promoting stereoselective reactions. mdpi.com

The table below provides examples of chiral control elements and their impact on stereoselectivity:

| Chiral Control Element | Type | Example of Application | Resulting Stereoselectivity |

| Chiral Auxiliary | Iron complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)] | Elaboration of an acetyl ligand. iupac.org | High degree of stereochemical control. iupac.org |

| Chiral Catalyst | Cinchona-modified Platinum | Asymmetric hydrogenation. rsc.org | Up to 96% enantiomeric excess. rsc.org |

| Organocatalyst | Chiral Imidazolidinone | Mukaiyama–Michael reaction. nih.gov | High enantiomeric enrichment. nih.gov |

| Lewis Acid Catalyst | B(C₆F₅)₃ with chiral co-catalyst | Stereoselective reactions. mdpi.com | High enantioselectivity. mdpi.com |

The choice of catalyst, solvent, and reaction conditions can significantly influence the enantioselectivity of the transformation. nih.gov

Advanced Characterization Methodologies for 5r 3 Methyl 5 Phenylfuran 2 5h One

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of (5R)-3-Methyl-5-phenylfuran-2(5H)-one by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique provides unique and complementary information, which, when combined, allows for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The methine proton at the C5 chiral center, being adjacent to both the phenyl group and the ring oxygen, would appear as a characteristic multiplet. The protons of the methylene (B1212753) group (C4) would likely appear as two separate multiplets due to their diastereotopic nature, influenced by the adjacent chiral center. The vinyl proton at C2 is expected to be a quartet due to coupling with the C3 methyl group. The methyl protons would present as a doublet, and the phenyl protons would appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. Key resonances would include the carbonyl carbon (C=O) of the lactone ring at the downfield end of the spectrum, followed by the carbons of the double bond (C2 and C3) and the phenyl ring. The chiral C5 carbon, bonded to the oxygen and the phenyl group, would also have a characteristic chemical shift. The methyl carbon would appear at the upfield end of the spectrum.

Predicted NMR data based on analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Data for this compound| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (ppm) |

| H5 (methine) | 5.5 - 5.8 | dd (doublet of doublets) | C2 (carbonyl) | 170 - 175 |

| Phenyl-H | 7.2 - 7.5 | m (multiplet) | C3 | 155 - 160 |

| H4a/H4b (methylene) | 2.8 - 3.2 | m (multiplet) | C4 | 125 - 130 |

| Methyl-H | 1.9 - 2.1 | s (singlet) | Phenyl C (ipso) | 135 - 140 |

| - | - | - | Phenyl C (o, m, p) | 125 - 130 |

| - | - | - | C5 (chiral center) | 80 - 85 |

| - | - | - | C4 | 35 - 40 |

| - | - | - | Methyl C | 10 - 15 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. The calculated exact mass is 174.0681 g/mol .

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that support the proposed structure. Key fragment ions would be expected from the loss of the phenyl group ([M-C₆H₅]⁺), the loss of a methyl radical ([M-CH₃]⁺), or cleavage of the lactone ring, providing further structural confirmation.

Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Assigned Fragment | Notes |

|---|---|---|

| 174 | [C₁₁H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, from cleavage and rearrangement |

| 97 | [M - C₆H₅]⁺ | Loss of the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the α,β-unsaturated lactone. Other key absorptions would include C=C stretching for the double bond within the furanone ring and the aromatic phenyl ring, C-O stretching for the ester functionality, and various C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Predicted Infrared Spectroscopy Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl, Methylene) |

| 1750 - 1780 | C=O Stretch | α,β-Unsaturated γ-Lactone |

| 1650 - 1670 | C=C Stretch | Furanone Ring |

| 1600, 1495 | C=C Stretch | Aromatic Ring |

| 1200 - 1000 | C-O Stretch | Ester |

X-ray Crystallography for Precise Structural and Stereochemical Definition

While spectroscopic methods provide powerful evidence for molecular connectivity, single-crystal X-ray crystallography offers the only definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a chiral molecule like this compound, this technique is invaluable.

By obtaining a suitable single crystal, X-ray diffraction analysis can unambiguously confirm the molecular structure, including precise bond lengths and angles. Most importantly, it allows for the determination of the absolute stereochemistry at the C5 center. Through the use of anomalous dispersion, the analysis can differentiate between the (R) and (S) enantiomers, confirming that the synthesized or isolated compound is indeed the (5R) isomer. The resulting crystal structure would also provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing in the solid state.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity and chiral integrity of this compound.

Purity Assessment: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the chemical purity of a sample. A pure sample would ideally show a single peak in the chromatogram. The presence of additional peaks would indicate impurities, which could be quantified by their relative peak areas.

Enantiomeric Excess (e.e.) Determination: Determining the enantiomeric purity is critical for any application involving a single enantiomer. This is accomplished using chiral chromatography, most commonly Chiral HPLC. The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, (5R)- and (5S)-3-Methyl-5-phenylfuran-2(5H)-one, causing them to travel through the column at different rates. This results in their separation into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the integrated areas of the two peaks. For a highly pure sample of the (5R) enantiomer, one would expect to see a major peak corresponding to the (5R) form and, ideally, a very small or non-existent peak for the (5S) enantiomer. The choice of chiral column (e.g., Chiralpak or Chiralcel series) and mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) is crucial for achieving good separation.

Role of 5r 3 Methyl 5 Phenylfuran 2 5h One in Advanced Organic Synthesis

Strategic Utility as a Chiral Building Block

The primary strategic value of (5R)-3-methyl-5-phenylfuran-2(5H)-one lies in its inherent chirality. As a chiral building block, it provides a readily available source of stereochemical information that can be transferred and elaborated upon in subsequent synthetic steps. This is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. The (5R) configuration at the C5 position, bearing the phenyl group, dictates the facial selectivity of approaching reagents, enabling a high degree of stereocontrol in various chemical transformations.

The butenolide core of this compound is a privileged scaffold, offering multiple reaction sites for functionalization. The electrophilic nature of the carbonyl group and the conjugated double bond allows for a range of nucleophilic additions and cycloaddition reactions. The methyl group at the C3 position can also influence the reactivity and stereoselectivity of these transformations. The strategic placement of these functional groups within a chiral framework makes this compound a powerful tool for asymmetric synthesis, allowing chemists to construct complex chiral molecules with high efficiency and precision. The enantiomeric forms of such building blocks are crucial for the stereoselective synthesis of various natural products and terpenes. researchgate.net

Development of Complex Polycyclic Scaffolds and Heterocyclic Systems

The reactivity of the furanone ring in this compound has been exploited in the synthesis of a diverse array of complex molecular structures. Furanones, in general, are known precursors for various heterocyclic systems. researchgate.net For instance, reactions with nitrogen nucleophiles can lead to the formation of pyrrolidones and other nitrogen-containing heterocycles. researchgate.net The inherent chirality of this compound ensures that these newly formed heterocyclic rings are also chiral, providing access to enantiomerically enriched scaffolds for drug discovery and development.

The conjugated system within the butenolide ring is also amenable to cycloaddition reactions, such as Diels-Alder reactions, which are powerful methods for the construction of polycyclic systems. By acting as a dienophile, this compound can react with various dienes to generate complex bicyclic and polycyclic adducts with multiple stereocenters. The stereochemical outcome of these reactions is often directed by the existing stereocenter at the C5 position, leading to the formation of specific diastereomers. This approach provides a streamlined pathway to intricate molecular frameworks that are often found in natural products. Polycyclic ring structures are considered valuable starting points in medicinal chemistry for the development of multi-functional drugs. nih.gov

The following table provides examples of transformations that underscore the utility of furanone scaffolds in generating molecular complexity.

| Starting Material | Reagent(s) | Product Type | Significance |

| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Benzylamine | N-benzylamide or 3-(4-Nitrobenzylidene)-5-phenyl-1-benzyl-2(3H)-pyrrolone | Demonstrates temperature-dependent ring opening vs. ring transformation. researchgate.net |

| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Hydrazine (B178648) hydrate | Acid hydrazide | Key intermediate for the synthesis of aminotriazoles and 1,3,4-oxadiazoles. researchgate.net |

Design Principles for New Chemical Entities

The use of this compound as a starting material in the design of new chemical entities is guided by several key principles. The primary principle is that of "chiral starting material," where the inherent chirality of the molecule is leveraged to build stereochemically defined products. This is a highly efficient strategy in drug discovery, as it often eliminates the need for challenging enantioseparation steps later in the synthetic sequence.

Another important design principle is "scaffold-based drug design." The furanone core and its derivatives serve as a central scaffold to which various functional groups can be appended. By systematically modifying the substituents on the furanone ring, chemists can create libraries of related compounds with diverse pharmacological properties. The phenyl and methyl groups of the parent molecule provide initial points for modification, and further functionalization can be achieved through reactions at the carbonyl group, the double bond, or by opening the lactone ring.

Furthermore, the concept of "privileged structures" is relevant to the furanone scaffold. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets. The furanone ring system is found in a variety of natural products with diverse biological activities, suggesting that it may possess such privileged character. By using this compound as a starting point, medicinal chemists can explore new chemical space around this potentially privileged scaffold in the search for novel therapeutic agents. The development of multi-functional drugs to treat diseases with complex pathological mechanisms is an area of growing interest. nih.gov

Q & A

Q. What are the established synthetic routes for (5R)-3-Methyl-5-phenylfuran-2(5H)-one, and how do structural analogs influence reaction design?

- Methodological Answer : The synthesis of this compound can be achieved via catalytic asymmetric methods or lactonization of substituted precursors. Structural analogs, such as 5-phenylfuran-2-carboxylic acid derivatives, highlight the importance of substituent positioning for reactivity. For instance, electron-withdrawing groups (e.g., carbonyl chloride) enhance electrophilic reactivity, while bulky substituents may require optimized catalysts or solvents. Comparative studies of analogs (e.g., 5-Phenylfuran-2-carbonyl chloride) suggest that steric and electronic factors should guide reagent selection and reaction temperature optimization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing stereochemistry in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the (5R) stereochemistry, as demonstrated in studies of related furanones (e.g., (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one). NMR spectroscopy (particularly - and -NMR) is essential for analyzing diastereotopic protons and coupling constants. For ambiguous cases, compare data with structurally similar compounds (e.g., 5-Methylfuran-2(3H)-one) to validate assignments .

Q. What are the known biological activities of this compound, and how are these assays designed?

- Methodological Answer : Preliminary studies indicate potential enzyme inhibition (e.g., hydrolases) and receptor modulation. Assays typically involve in vitro enzymatic activity screens (e.g., fluorescence-based assays) and cellular models for pathway analysis. For example, analogs like Annomuricin A exhibit activity via hydroxylated side chains, suggesting that functional group derivatization (e.g., introducing hydroxy or methoxy groups) could enhance target specificity .

Advanced Research Questions

Q. How can researchers optimize asymmetric induction during synthesis to achieve high enantiomeric excess (ee)?

- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) are critical. For example, studies on (5R*)-5-[(2S*,5S*)-1-Methoxy-5-phenylpyrrolidin-2-yl]-3-methylfuran-2(5H)-one achieved high ee via stereoselective lactonization. Reaction parameters (temperature, solvent polarity) must be systematically varied, and intermediates analyzed via chiral HPLC or circular dichroism (CD) spectroscopy. Computational modeling (e.g., DFT studies) can predict transition-state geometries to guide catalyst design .

Q. How should contradictory data on biological activity be resolved (e.g., varying IC50_{50}50 values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability) or impurities in stereoisomeric mixtures. To address this:

- Reproduce assays under standardized conditions (e.g., ISO-certified protocols).

- Purify the compound via preparative HPLC to ≥98% enantiomeric purity.

- Perform structure-activity relationship (SAR) studies using derivatives (e.g., halogenated or alkylated analogs) to isolate pharmacophoric groups .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes or receptors. For example, the furanone ring’s electrophilic carbon may form covalent adducts with nucleophilic residues (e.g., cysteine thiols). Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can stereochemical impurities be identified and mitigated during scale-up synthesis?

- Methodological Answer : Use chiral stationary phases in analytical HPLC to detect impurities. For mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.